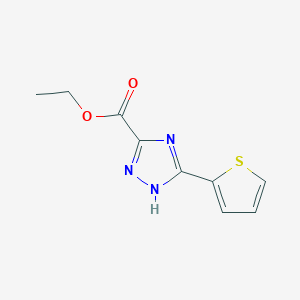
3,3-Difluoroazetidin-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoroazetidin-1-amine hydrochloride is a fluorinated four-membered ring heterocyclic compound. It is a derivative of azetidine, which consists of three carbon atoms and one nitrogen atom in its ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring enhances its lipophilicity and reactivity, making it a valuable building block in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidin-1-amine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazetidin-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives of the original compound.
Oxidation Products: Oxidized forms include ketones and carboxylic acids.
Reduction Products: Reduced forms include alcohols and amines.
Scientific Research Applications
3,3-Difluoroazetidin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent dyes for bioimaging applications, allowing for the visualization of cellular processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to its ability to tune the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidin-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a potent nucleophile. The ring strain in the azetidine structure increases the accessibility of the nitrogen electron lone pair, facilitating stronger nucleophilic attacks. This property is exploited in various chemical reactions and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- Azetidine hydrochloride
- 3,3-Difluoroazetidine
Uniqueness
3,3-Difluoroazetidin-1-amine hydrochloride is unique due to its specific substitution pattern and ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity. These characteristics make it a valuable compound for specialized applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C3H7ClF2N2 |
|---|---|
Molecular Weight |
144.55 g/mol |
IUPAC Name |
3,3-difluoroazetidin-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6F2N2.ClH/c4-3(5)1-7(6)2-3;/h1-2,6H2;1H |
InChI Key |
ZXQVZYGFZQLPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)

![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)


![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)




